255064-79-0

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with CAS number 255064-79-0 is known as CDK2 . CDK2 is a member of the eukaryotic S/T protein kinase family . It catalyzes the phosphoryl transfer of ATP γ-phosphate to serine or threonine hydroxyl (denoted as S0/T0) in a protein substrate . The activity of CDK2 is maximal during the S phase and G2 .

Molecular Structure Analysis

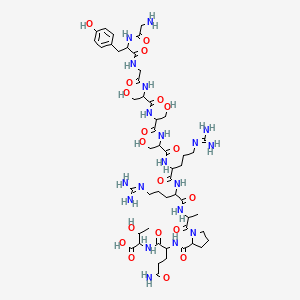

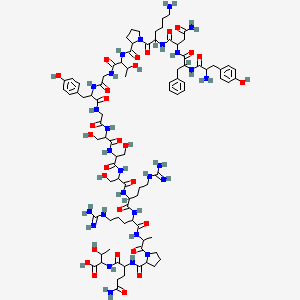

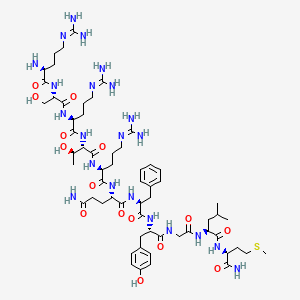

The molecular formula of CDK2 is C35H57N15O9 . The molecular weight is 831.92 . The InChI key is MSJILSSAIKNNOL-YJJSATQUSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of CDK2 are as follows :

Applications De Recherche Scientifique

Technological and Ethical Considerations : The integration of technology in various domains like in vitro fertilization and internet social networks has significantly shaped people's lives. This has led to increased attention to the ethical, legal, and social aspects of scientific research and technological developments, especially in controversial areas such as genomics, synthetic biology, and nanotechnology (Schuurbiers & Fisher, 2009).

Advancements in Material Science : The electronics industry exemplifies the synergy between scientific discovery and technological development. The evolution from vacuum tubes to diodes, transistors, and eventually to miniature chips demonstrates the impact of novel material research on technology advancement (Cushing, Kolesnichenko, & O'Connor, 2004).

Scientific Research for Human Benefit : Scientific research not only probes deep mysteries of the universe and living things but also creates applications and technologies for human benefit. Significant scientific breakthroughs, like protein structure prediction tools and in vivo CRISPR gene editing, illustrate the vast potential of scientific research (Press, 2013).

Data Management in Scientific Research : The handling of vast amounts of data generated in various scientific fields poses challenges in data integrity, access, and stewardship. Effective data management, including adherence to professional standards and open sharing of results, is crucial for scientific progress (Ishii, 2013).

Software Frameworks in Scientific Research : The development and use of scientific software frameworks, which allow rapid assembly of new applications from existing component libraries, can significantly enhance programming productivity in scientific research applications (Appelbe, Moresi, Quenette, & Simter, 2007).

Emulation of Dynamic Computer Codes : In scientific research, dynamic computer codes, which represent time-evolving systems, are critical. Efficient techniques based on statistical representation of these codes are developed for applications like rainfall-runoff simulators (Conti, Gosling, Oakley, & O'Hagan, 2009).

Petascale Computing in Science : Petascale resources are utilized in scientific research for achieving results at unprecedented scales and resolutions in various domains, from turbulence to biomedical applications. This underscores the importance of high-performance computing in advancing scientific knowledge (Saksena et al., 2009).

Data Sharing Practices and Perceptions : Understanding data practices, particularly data sharing in scientific research, is vital. Data sharing enables verification of results and extension of research, but is often hindered by challenges like insufficient time, lack of funding, and organizational support (Tenopir et al., 2011).

Mécanisme D'action

The mechanism of action of CDK2 involves the catalysis of the phosphoryl transfer of ATP γ-phosphate to serine or threonine hydroxyl in a protein substrate . This activity is maximal during the S phase and G2, and is activated by interaction with cyclin E during the early stages of DNA synthesis to permit G1-S transition, and subsequently activated by cyclin A2 (cyclin A1 in germ cells) during the late stages of DNA replication to drive the transition from S phase to mitosis, the G2 phase .

Safety and Hazards

The compound is for research use only and not for human or veterinary use . In case of skin contact, rinse skin thoroughly with large amounts of water . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing . In case of eye contact, rinse cautiously with water for several minutes . If swallowed, rinse mouth but do not induce vomiting .

Propriétés

Numéro CAS |

255064-79-0 |

|---|---|

Nom du produit |

255064-79-0 |

Formule moléculaire |

C₃₅H₅₇N₁₅O₉ |

Poids moléculaire |

831.92 |

Séquence |

One Letter Code: HHASPRK |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.